4-{3-[(2,2,3,3,3-Pentafluoropropyl)amino]propyl}benzene-1,2-diol
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Overview
Description
4-{3-[(2,2,3,3,3-Pentafluoropropyl)amino]propyl}benzene-1,2-diol is a chemical compound that features a benzene ring substituted with a diol group and a propyl chain attached to an amino group, which is further substituted with a pentafluoropropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[(2,2,3,3,3-Pentafluoropropyl)amino]propyl}benzene-1,2-diol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzene-1,2-diol and 3-bromopropylamine.
Nucleophilic Substitution: The 3-bromopropylamine undergoes nucleophilic substitution with 2,2,3,3,3-pentafluoropropylamine to form the intermediate compound.
Coupling Reaction: The intermediate is then coupled with benzene-1,2-diol under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Employing purification techniques such as recrystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-{3-[(2,2,3,3,3-Pentafluoropropyl)amino]propyl}benzene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The diol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-{3-[(2,2,3,3,3-Pentafluoropropyl)amino]propyl}benzene-1,2-diol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-{3-[(2,2,3,3,3-Pentafluoropropyl)amino]propyl}benzene-1,2-diol involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibit or activate enzymes by binding to their active sites.
Interact with Receptors: Modulate receptor activity by binding to receptor sites.
Affect Cellular Pathways: Influence cellular signaling pathways and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2,2,3,3,3-Pentafluoropropyl acrylate
- 2,2,3,3,3-Pentafluoro-1-propanol
- 2,3,3,3-Tetrafluoropropene
Uniqueness
4-{3-[(2,2,3,3,3-Pentafluoropropyl)amino]propyl}benzene-1,2-diol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
675589-36-3 |
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Molecular Formula |
C12H14F5NO2 |
Molecular Weight |
299.24 g/mol |
IUPAC Name |
4-[3-(2,2,3,3,3-pentafluoropropylamino)propyl]benzene-1,2-diol |
InChI |
InChI=1S/C12H14F5NO2/c13-11(14,12(15,16)17)7-18-5-1-2-8-3-4-9(19)10(20)6-8/h3-4,6,18-20H,1-2,5,7H2 |
InChI Key |
IRWTYCDSOFNVEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCCNCC(C(F)(F)F)(F)F)O)O |
Origin of Product |
United States |
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